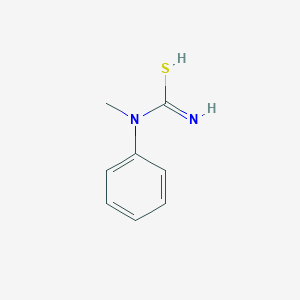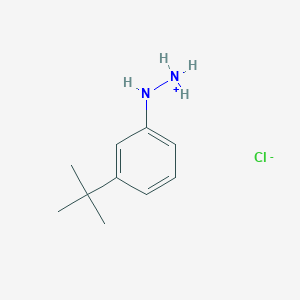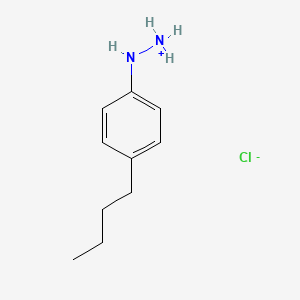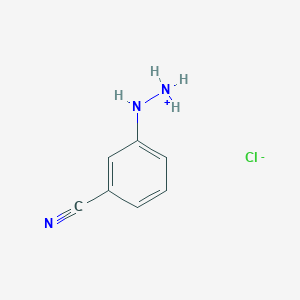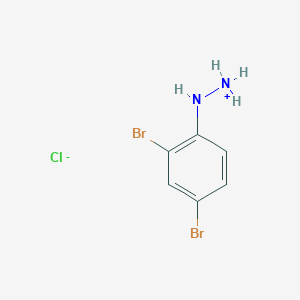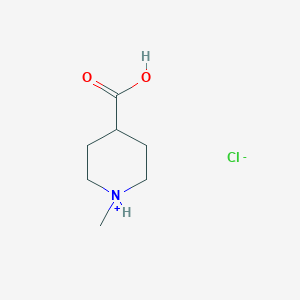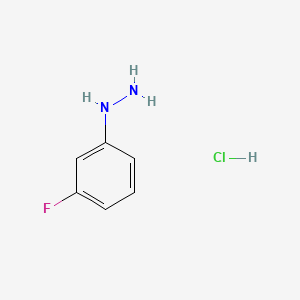
3-Fluorophenylhydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Fluorophenyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C6H8ClFN2 . It is also known by other names such as “3-Fluorophenylhydrazine hydrochloride”, “3-fluorophenylhydrazine hcl”, and "(3-fluorophenyl)hydrazine;hydrochloride" . It has a molecular weight of 162.59 g/mol .
Molecular Structure Analysis
The InChI string for “(3-Fluorophenyl)hydrazine hydrochloride” isInChI=1S/C6H7FN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H . The canonical SMILES string is C1=CC(=CC(=C1)F)NN.Cl . Physical and Chemical Properties Analysis
“(3-Fluorophenyl)hydrazine hydrochloride” appears as a white to light yellow crystal powder . It has a molecular weight of 162.59 g/mol .Scientific Research Applications
Fluorescent Probing : A ratiometric fluorescent probe for the detection of N2H4 utilizes a (3-Fluorophenyl)hydrazine hydrochloride derivative, providing a tool for measuring hydrazine in biological and water samples. This probe exhibits low cytotoxicity, reasonable cell permeability, a large Stokes shift, and a low detection limit, allowing for the quantitative determination of environmental water systems and fluorescence imaging of N2H4 in HeLa cells and zebrafish (Zhu et al., 2019).
Cytotoxic and Antioxidant Evaluation : New heterocyclic moieties, including derivatives of (3-Fluorophenyl)hydrazine hydrochloride, have been synthesized and screened for cytotoxic and antioxidant activities. These studies help understand the chemical's potential in developing therapeutic agents (Iosr et al., 2015).
Antimicrobial Studies : The synthesis and screening for antimicrobial activities of halogenated Anilin-yl-Substituted Thiazolidin-4-One Derivatives involved 3-chloro-4-fluoro phenyl hydrazine, indicating the application of such chemicals in developing new antimicrobial agents (Dinnimath et al., 2011).
Cancer Research : Some novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile derivatives, which include a reaction with 1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)propen-1-one, were synthesized and showed cytotoxic activity against tumor cell lines. This indicates the potential of related compounds in therapeutic applications, particularly in cancer treatment (Flefel et al., 2015).
Safety and Hazards
“(3-Fluorophenyl)hydrazine hydrochloride” is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary target of 3-Fluorophenylhydrazine hydrochloride is the respiratory system . .
Result of Action
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is soluble in water , which suggests that its activity could be influenced by the hydration status of the tissues it encounters. Additionally, it is recommended to store this compound in a well-ventilated place and keep the container tightly closed , indicating that exposure to air and moisture could affect its stability.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3-Fluorophenyl)hydrazine hydrochloride involves the reaction of 3-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid.", "Starting Materials": [ "3-fluoroaniline", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "Add 3-fluoroaniline to a round-bottom flask", "Add hydrazine hydrate to the flask", "Add hydrochloric acid to the flask", "Heat the mixture to reflux for several hours", "Cool the mixture to room temperature", "Filter the resulting solid", "Wash the solid with cold water", "Dry the solid to obtain (3-Fluorophenyl)hydrazine hydrochloride" ] } | |
CAS No. |
50702-51-7 |
Molecular Formula |
C6H8ClFN2 |
Molecular Weight |
162.59 g/mol |
IUPAC Name |
(3-fluorophenyl)hydrazine;hydron;chloride |
InChI |
InChI=1S/C6H7FN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H |
InChI Key |
SKVGLOFWEJFQKU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NN.Cl |
Canonical SMILES |
[H+].C1=CC(=CC(=C1)F)NN.[Cl-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




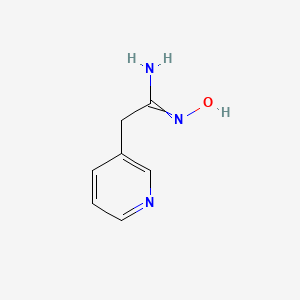

![(2R)-5-[amino(nitramido)methylidene]azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B7723213.png)
![N~5~-{N-[(Benzyloxy)(hydroxy)methylidene]carbamimidoyl}-N~2~-[tert-butoxy(hydroxy)methylidene]ornithine](/img/structure/B7723216.png)
